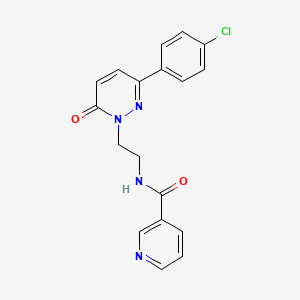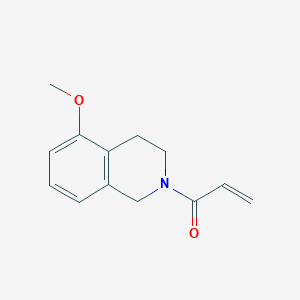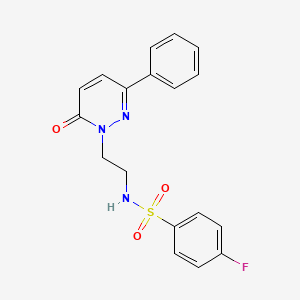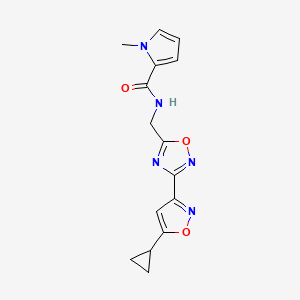
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid . Nicotinamide, also known as vitamin B3, is a component of nicotinamide adenine dinucleotide (NAD) and has been investigated for a variety of biological applications .
Synthesis Analysis
Nicotinamide derivatives are synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . They are investigated computationally and experimentally .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using spectral techniques and computational methods . The electronic properties of these compounds are examined using HOMO/LUMO contour plot and MEP maps .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, nicotinamide derivatives have been studied for their antibacterial and antibiofilm properties .Wissenschaftliche Forschungsanwendungen
Nicotinamide in Cellular Energy Metabolism and Disease Modulation
Nicotinamide, the amide form of vitamin B3 (niacin), plays a crucial role in cellular energy metabolism, impacting physiology and disease. It modulates pathways related to cellular survival, inflammation, and aging-related diseases, offering potential therapeutic strategies across multiple disease entities. This underscores the importance of understanding nicotinamide's cellular pathways for developing new treatments (Maiese et al., 2009).
Herbicidal Activity Derived from Nicotinic Acid
Research into novel natural-product-based herbicides led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some derivatives demonstrated excellent herbicidal activity against specific weeds, highlighting the potential of nicotinamide derivatives in agricultural applications (Yu et al., 2021).
Antimicrobial and Antifungal Properties
Compounds derived from nicotinic acid have shown promising antimicrobial and antifungal activities. The synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their evaluation against a range of bacterial and fungal species open avenues for pharmaceutical applications in combating microbial infections (Patel & Shaikh, 2010).
Insecticidal Potential of Nicotinamide Derivatives
The synthesis and potential insecticidal activity of nicotinamide derivatives further illustrate the chemical's versatility. By exploring the biological activities of these derivatives, researchers pave the way for developing novel insecticides that could offer alternatives to current pest control methods (Reyes-García & Cid, 2016).
Corrosion Inhibition in Industrial Applications
Nicotinamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions, demonstrating significant efficiency. This suggests their potential industrial application in protecting metals from corrosion, which is critical in maintaining infrastructure and machinery (Chakravarthy et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)16-7-8-17(24)23(22-16)11-10-21-18(25)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURSICZSMKNCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2734246.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)


![8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2734255.png)
![Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2734256.png)
![3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734257.png)


![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734263.png)
